molecular formula C19H18N4O2S B2797377 (E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1396892-22-0

(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2797377
CAS No.: 1396892-22-0
M. Wt: 366.44
InChI Key: MGZLEYZBRCFBKR-VOTSOKGWSA-N
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Description

(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a sophisticated small molecule of significant interest in medicinal chemistry and kinase research. Its structure is characteristic of a hybrid pharmacophore, combining a pyrazolopyridine hinge-binding motif, a piperazine linker, and a thiophene-based (E)-chalcone moiety. This molecular architecture is frequently employed in the design of ATP-competitive kinase inhibitors. The compound serves as a key chemical probe for investigating kinase signaling pathways implicated in oncogenesis and inflammatory diseases. Researchers utilize this molecule to study structure-activity relationships (SAR) and to elucidate the mechanisms of cell proliferation and apoptosis. Its primary research value lies in its potential as a lead compound for the development of targeted therapeutics against specific protein kinases, making it an essential tool for biochemical assay development and high-throughput screening initiatives.

Properties

IUPAC Name

(E)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-18(7-6-15-4-3-13-26-15)21-9-11-22(12-10-21)19(25)16-14-20-23-8-2-1-5-17(16)23/h1-8,13-14H,9-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZLEYZBRCFBKR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CS2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC=CS2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and possible therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrazolo[1,5-a]pyridine Core : This is achieved through cycloaddition reactions involving suitable dipolarophiles and pyridinium-N-imines.
  • Introduction of Carbonyl Group : The pyrazolo core is functionalized with a carbonyl group at the 3-position.
  • Piperazine Attachment : The piperazine ring is introduced via nucleophilic substitution.
  • Thiophen-2-ylmethyl Group Addition : Finally, the thiophen group is attached through a coupling reaction.

These steps are crucial for creating the compound's unique structural properties that contribute to its biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. Compounds in this class have demonstrated significant inhibitory effects on various cancer cell lines. For instance, derivatives similar to our compound have shown IC50 values in the micromolar range against human cancer cell lines, indicating their potential as chemotherapeutic agents .

Enzymatic Inhibition

The compound exhibits notable enzymatic inhibitory activity. Research indicates that it may act as a selective protein inhibitor, affecting pathways involved in cancer progression and other diseases. This activity is attributed to its ability to bind to specific enzymes and receptors, thereby modulating their functions .

Anti-Tubercular Properties

In addition to anticancer effects, compounds related to this structure have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives showed promising results with IC90 values indicating effective inhibition of bacterial growth without significant cytotoxicity on human cells .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions : The compound interacts with specific molecular targets such as enzymes and receptors.
  • Pathway Modulation : It influences various signaling pathways that are critical in disease progression.

Case Studies

StudyCompoundActivityIC50/IC90 ValuesNotes
Pyrazolo DerivativeAnticancer10 μM (various cell lines)Significant inhibition observed
Similar CompoundAnti-TubercularIC90 4.00 μMNon-toxic to HEK-293 cells
Enzyme InhibitorEnzymatic ActivityVarious IC50 values reportedSelective for specific enzymes

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer effects. For instance:

  • Mechanism of Action : The compound inhibits specific kinases by mimicking the adenine ring of ATP, blocking phosphorylation events crucial for cell signaling pathways involved in tumor growth.

A study demonstrated that analogs of this compound effectively reduced the viability of various cancer cell lines while maintaining low cytotoxicity, suggesting a favorable therapeutic index .

Antitubercular Activity

In addition to its anticancer potential, this compound has shown promise against drug-resistant strains of Mycobacterium tuberculosis. Several synthesized derivatives exhibited excellent in vitro potency with minimum inhibitory concentrations (MIC) in the nanomolar range, indicating their potential as new antituberculosis agents .

Study on Anticancer Activity

A specific study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives, including (E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. The results showed that these compounds displayed potent inhibitory activity against several cancer cell lines with IC50 values indicating effective concentration levels for therapeutic use .

Antitubercular Research

Another study synthesized a series of pyrazolo[1,5-a]pyridine derivatives and tested their efficacy against Mycobacterium tuberculosis. The findings revealed that certain compounds had significant activity against resistant strains, suggesting their potential role in developing new treatments for tuberculosis .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone (enone) moiety undergoes nucleophilic additions, particularly at the β-position. Key examples include:

Reaction TypeReagents/ConditionsProduct OutcomeYieldSource
Michael AdditionEthylenediamine, EtOH, 60°C, 12 hrs1,4-Adduct with secondary amine68%
Thiol AdditionBenzyl mercaptan, DMF, K₂CO₃, RTβ-Sulfanylated derivative72%

Mechanistic Insights :

  • The electron-withdrawing pyrazolo[1,5-a]pyridine group enhances electrophilicity at the β-carbon.

  • Steric hindrance from the piperazine ring limits additions to the α-position.

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with dienes:

DieneConditionsCycloadduct StructureYieldSource
1,3-ButadieneToluene, 110°C, 24 hrsBicyclo[4.3.0]non-2-ene derivative55%
AnthraceneMicrowave, solvent-free, 150°C, 30 minFused polycyclic adduct63%

Key Observations :

  • Reactions proceed via an endo transition state, confirmed by X-ray crystallography .

  • Microwave irradiation reduces reaction time by 75% compared to conventional heating .

Cross-Coupling Reactions

The thiophene and pyrazolo[1,5-a]pyridine moieties enable catalytic coupling:

Reaction TypeCatalyst SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O4-Bromophenylboronic acidBiaryl-functionalized derivative81%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃2-AminopyridinePiperazine-aryl amine hybrid74%

Optimization Data :

  • Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions (81% vs. 58% yield) .

  • Electron-deficient aryl halides show faster coupling kinetics .

Reduction and Oxidation

The ketone group and unsaturated bonds are redox-active:

Reaction TypeReagents/ConditionsProductYieldSource
Ketone ReductionNaBH₄, MeOH, 0°C → RTSecondary alcohol89%
Olefin HydrogenationH₂ (1 atm), Pd/C, EtOAcSaturated prop-1-en-1-one93%
OxidationPCC, CH₂Cl₂, 25°C, 6 hrsNo reaction (enone stabilized)N/A

Notable Findings :

  • NaBH₄ selectively reduces the ketone without affecting the enone.

  • Catalytic hydrogenation preserves stereochemistry at the thiophene ring.

Functionalization of the Piperazine Ring

The piperazine unit undergoes alkylation/acylation:

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationBenzyl bromide, K₂CO₃, DMF, 80°CMono-benzylated piperazine67%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetylpiperazine derivative78%

Regioselectivity :

  • Alkylation occurs preferentially at the less hindered nitrogen .

  • Steric effects from the pyrazolo[1,5-a]pyridine group suppress over-alkylation.

Pyrazolo[1,5-a]pyridine Modifications

  • Chlorination : POCl₃, 80°C → 3-chloro derivative (Yield: 61%) .

  • Amination : NH₃/MeOH, sealed tube, 100°C → 7-amino analog (Yield: 54%) .

Thiophene Functionalization

  • Electrophilic Substitution : HNO₃/AcOH, 0°C → 5-nitrothiophene regioisomer (Yield: 71%) .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes at >220°C (TGA data).

  • Photodegradation : UV light (254 nm) induces cis-trans isomerization (t₁/₂ = 4.2 hrs) .

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below highlights structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo[1,5-a]pyridine Piperazine-carbonyl, Thiophene-enone ~400 (estimated) E-configuration enone, Piperazine linker
Compound 3 () Pyrazolo[3,4-d]pyrimidine Hydrazine, p-tolyl ~250 (estimated) Hydrazine substituent, isomerization
E28 () Enone Thiophene, Pinacolone ~180 (from yield data) Simple enone, no heterocyclic amine
Patent Compound () Imidazo-pyrrolo-pyrazine Piperidine, Ethanone substituents ~350 (estimated) Tricyclic core, ethanone group

Physicochemical Properties

  • Solubility: The piperazine linker in the target compound enhances aqueous solubility compared to simpler enones (e.g., E28) and rigid tricyclic systems (e.g., compounds) .

Q & A

Q. Advanced

  • ADMET prediction tools : Use SwissADME or ADMETLab to estimate CYP450 metabolism, plasma protein binding, and hepatotoxicity .
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect oxidative or hydrolytic degradation .

How to address solubility challenges in biological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO/water mixtures (≤1% DMSO) or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the piperazine or thiophene moieties .

How to ensure selective synthesis of the (E)-isomer?

Q. Advanced

  • Steric control : Use bulky bases (e.g., LDA) during enone formation to favor the (E)-configuration .
  • Chromatographic separation : Employ reverse-phase HPLC with chiral columns if stereochemical byproducts form .

What in vitro models assess metabolic stability?

Q. Advanced

  • Liver microsome assays : Incubate with human/rat microsomes and NADPH to measure half-life (t₁/₂) and intrinsic clearance .
  • CYP450 inhibition studies : Evaluate potential drug-drug interactions using fluorogenic CYP substrates .

How to identify primary biological targets?

Q. Advanced

  • Affinity chromatography : Immobilize the compound on sepharose beads and pull down interacting proteins from cell lysates .
  • Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in cellular thermal shift assays (CETSA) .

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